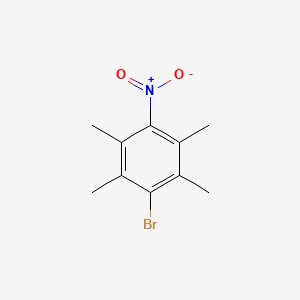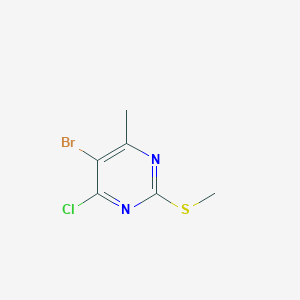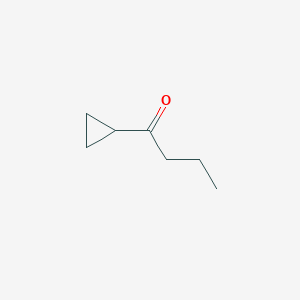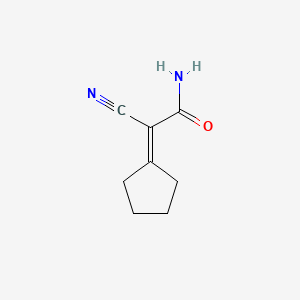
3-氨基萘-1-羧酸
描述
Synthesis Analysis
The synthesis of derivatives of 3-aminonaphthalene-1-carboxylic acid involves innovative methodologies, including intramolecular carbopalladation of the cyano group, leading to the formation of various substituted aminonaphthalenes and heterocyclic compounds such as 1,3-benzoxazine derivatives. These processes demonstrate the versatility and reactivity of the compound's structure, enabling the creation of complex molecules from relatively simple precursors (Tian, Pletnev, & Larock, 2003).
Molecular Structure Analysis
The molecular structure of derivatives of 3-aminonaphthalene-1-carboxylic acid has been elucidated through techniques like X-ray crystallography, showcasing the arrangement of atoms within the molecule and the spatial configuration of its functional groups. This analysis is crucial for understanding the compound's chemical reactivity and properties (Liu, Quan, Dong, & Dong, 2009).
科学研究应用
-
Organic Synthesis, Nanotechnology, and Polymers
- Summary of Application : Carboxylic acids, including 3-aminonaphthalene-1-carboxylic Acid, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They can be used for obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles or carbon nanostructures .
- Methods of Application : In organic synthesis, carboxylic acids can participate in various reactions such as substitution, elimination, and oxidation. In nanotechnology, carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures. In the area of polymers, carboxylic acids can be used as monomers, additives, catalysts, etc .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific use case. They can range from the creation of new organic compounds to the development of advanced nanomaterials and polymers .
-
Structural Modification of Drugs
- Summary of Application : Amino acids, including 3-aminonaphthalene-1-carboxylic Acid, can be used in the structural modification of drugs . This can lead to the development of safer and more effective derivatives, which could be used to prevent or improve conditions such as liver fibrosis .
- Methods of Application : The specific methods of application would depend on the drug being modified and the desired outcome. Generally, this involves introducing the amino acid to the drug structure in a way that enhances its therapeutic effects .
- Results or Outcomes : The outcomes of this application can include the development of new, more effective drugs, and the improvement of existing ones .
-
- Summary of Application : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid, are produced by fermentation and are applied in the food industry . While 3-aminonaphthalene-1-carboxylic Acid is not specifically mentioned, it’s possible that it could have similar applications.
- Methods of Application : In the food industry, carboxylic acids can be used as preservatives, flavor enhancers, and in the production of certain types of foods .
- Results or Outcomes : The outcomes of these applications can include improved food preservation, enhanced flavors, and the production of specific types of foods .
-
Colorimetric and Fluorogenic Responses
- Summary of Application : Carboxylic acids, including 3-aminonaphthalene-1-carboxylic Acid, can be used in methods that use sharp colorimetric and fluorogenic responses . These methods can be used in various fields, including physiological conditions and food additives .
- Methods of Application : The specific methods of application would depend on the desired outcome. Generally, this involves introducing the carboxylic acid into a system where its presence or concentration can be detected based on color or fluorescence changes .
- Results or Outcomes : The outcomes of this application can include the detection and quantification of specific substances or conditions based on color or fluorescence changes .
-
- Summary of Application : 3-aminonaphthalene-1-carboxylic Acid can be used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological processes.
- Methods of Application : In peptide synthesis, carboxylic acids like 3-aminonaphthalene-1-carboxylic Acid are used to form peptide bonds with amino groups of other amino acids, creating a chain of amino acids, or a peptide .
- Results or Outcomes : The outcome of this process is the formation of peptides, which have numerous applications in biological research and drug development .
安全和危害
属性
IUPAC Name |
3-aminonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPRQTYMJYGRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297503 | |
| Record name | 3-aminonaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-aminonaphthalene-1-carboxylic Acid | |
CAS RN |
32018-86-3 | |
| Record name | 3-aminonaphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminonaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














